molecular formula C8H7BrF2O2 B1403155 [4-Bromo-3-(difluoromethoxy)phenyl]methanol CAS No. 1331943-89-5

[4-Bromo-3-(difluoromethoxy)phenyl]methanol

Cat. No.: B1403155
CAS No.: 1331943-89-5
M. Wt: 253.04 g/mol
InChI Key: DNRZPJOIOXMJCA-UHFFFAOYSA-N
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Description

[4-Bromo-3-(difluoromethoxy)phenyl]methanol, with the molecular formula C8H7BrF2O2, is a valuable benzyl alcohol derivative employed in organic synthesis and medicinal chemistry research . The compound features a benzyl alcohol group, a bromo substituent, and a difluoromethoxy ether on its phenyl ring, making it a versatile building block for constructing more complex molecules . The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to form new carbon-carbon bonds. Meanwhile, the benzyl alcohol group can be further functionalized to esters or ethers, or oxidized to the corresponding aldehyde. The difluoromethoxy group is a key motif in drug discovery due to its ability to enhance metabolic stability and modulate the lipophilicity of lead compounds. As such, this chemical is primarily used in the synthesis of potential pharmaceutical agents and as a key intermediate in the development of novel materials . Researchers value this compound for its utility in exploring structure-activity relationships and optimizing the properties of target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-bromo-3-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRZPJOIOXMJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266421
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331943-89-5
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331943-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-3-(difluoromethoxy)phenyl]methanol typically involves the reaction of 4-bromo-3-difluoromethoxybenzene with formaldehyde in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-3-(difluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of difluoromethoxyphenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-difluoromethoxybenzaldehyde or 4-bromo-3-difluoromethoxybenzoic acid.

    Reduction: Formation of 4-difluoromethoxyphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-Bromo-3-(difluoromethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Bromo-3-(difluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Below is a comparative analysis of [4-Bromo-3-(difluoromethoxy)phenyl]methanol with key structural analogs:

Compound Name Molecular Formula Substituents Key Structural Differences
This compound C₈H₇BrF₂O₂ Br (4-position), -OCF₂H (3-position) Reference compound
3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene C₉H₈BrF₂O₂ BrCH₂ (3-position), -OCH₃ (1,5-positions) Bromomethyl group instead of benzyl alcohol; additional methoxy groups
[4-(2-Bromobutoxy)-3-methoxyphenyl]methanol C₁₂H₁₇BrO₃ -O(CH₂)₂Br (4-position), -OCH₃ (3-position) Longer bromoalkoxy chain alters lipophilicity
4-Bromo-α-(difluoromethyl)-3-methoxybenzenemethanol C₉H₉BrF₂O₂ Br (4-position), -CF₂H (α-position) Difluoromethyl (-CF₂H) attached to α-carbon of benzyl alcohol
(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol C₁₃H₁₀BrClO₂ Br (3-position), -O-C₆H₄Cl (4-position) Bulky 4-chlorophenoxy group increases steric hindrance

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethoxy group (-OCF₂H) in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy (-OCH₃) or methyl groups . This enhances stability toward electrophilic substitution but may reduce nucleophilic aromatic substitution rates.

Physicochemical Properties

  • Molecular Weight: The target compound (245.04 g/mol) is lighter than [4-(2-bromobutoxy)-3-methoxyphenyl]methanol (297.17 g/mol) due to the shorter alkoxy chain .

Biological Activity

[4-Bromo-3-(difluoromethoxy)phenyl]methanol is a chemical compound that has garnered attention due to its unique structure and potential biological activities. This compound, characterized by the presence of a bromine atom and difluoromethoxy group on a phenyl ring, may exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure

The molecular formula for this compound is C9H8BrF2O2. The structure includes:

  • A bromine substituent at the para position.
  • A difluoromethoxy group at the meta position.
  • A hydroxymethyl group attached to the benzene ring.

Research indicates that compounds similar to this compound can interact with various biological targets. The difluoromethoxy group may enhance lipophilicity and improve binding affinity to specific receptors or enzymes. This interaction could lead to modulation of signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For example, a study on related difluoromethoxy compounds indicated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL for certain derivatives, suggesting potent activity.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties through mechanisms such as:

  • Inhibition of cell proliferation: Compounds with similar scaffolds have shown IC50 values in the micromolar range against cancer cell lines like HCT116 and OVCAR-8 .
  • Induction of apoptosis: Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antifungal Activity: A recent study evaluated related compounds against Candida albicans, revealing a significant fungicidal effect at concentrations as low as 0.06 µg/mL . This underscores the potential of halogenated phenolic compounds in antifungal therapy.
  • Inflammation Models: In vivo studies have demonstrated that similar compounds can reduce inflammatory markers in models of acute inflammation, indicating potential use in treating inflammatory diseases .

Data Tables

Biological ActivityMIC (µg/mL)IC50 (µM)Reference
Antimicrobial (E. coli)0.5-
Antimicrobial (S. aureus)0.5-
Anticancer (HCT116)-7.76
Antifungal (C. albicans)0.06-
Anti-inflammatory--

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [4-Bromo-3-(difluoromethoxy)phenyl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated aryl alcohols typically involves sequential halogenation and functional group modification. For example, analogous compounds like (3-Bromo-2,6-difluorophenyl)methanol are synthesized via bromination/fluorination of benzaldehyde derivatives followed by reduction (e.g., NaBH₄ in ethanol) . For this compound, a plausible route involves:

Bromination of 3-(difluoromethoxy)benzaldehyde at the para position.

Reduction of the aldehyde group to a hydroxymethyl group using NaBH₄ or LiAlH₄.
Optimization may involve adjusting solvent polarity (e.g., THF vs. ethanol), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like over-reduction or debromination.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect, difluoromethoxy splitting patterns).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrF₂O₂).
  • Chromatography : HPLC or GC with UV/RI detection to assess purity (>95% by area normalization).
  • Elemental analysis : Validate C/H/Br/F ratios.
    Comparative data from structurally similar compounds (e.g., fluorinated benzyl alcohols) can guide interpretation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation of the hydroxymethyl group and hydrolysis of the difluoromethoxy moiety. Stability studies on analogous brominated phenols suggest degradation rates <2% over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic effect of the difluoromethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The difluoromethoxy group (–OCF₂H) is a strong electron-withdrawing substituent, which activates the aromatic ring for nucleophilic substitution at the bromine position. For example, in Suzuki-Miyaura couplings, the para-bromine could react with aryl boronic acids in the presence of Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (80°C, 12h). Kinetic studies on similar systems show turnover frequencies (TOFs) >500 h⁻¹ due to enhanced electrophilicity .

Q. What strategies can resolve contradictions in biological activity data for this compound?

  • Methodological Answer : If inconsistent bioactivity results arise (e.g., variable IC₅₀ values in cytotoxicity assays):

Re-evaluate purity : Impurities like residual aldehydes or debrominated byproducts may confound results.

Control solvent effects : DMSO concentrations >0.1% can alter membrane permeability.

Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway inhibition).
Studies on related brominated phenylmethanols highlight the importance of these controls .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 isoforms) based on crystal structures (PDB IDs: 4D7Z, 6C76).

QSAR analysis : Correlate substituent parameters (Hammett σ, LogP) with activity data from analogs.

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
For example, trifluoromethoxy analogs show enhanced hydrophobic interactions in silico compared to methoxy derivatives .

Q. What mechanistic insights explain its role in radical-mediated reactions?

  • Methodological Answer : The bromine atom can act as a radical initiator under UV light or AIBN. For instance, in atom-transfer radical addition (ATRA), the C–Br bond homolysis generates a bromine radical, which abstracts hydrogen from alkanes. EPR spectroscopy can detect radical intermediates, while DFT calculations (B3LYP/6-31G*) map transition states. Comparative studies with non-brominated analogs show negligible reactivity, confirming bromine’s critical role .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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